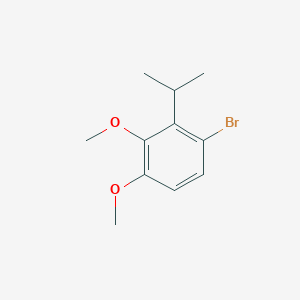

1-Bromo-2-isopropyl-3,4-dimethoxybenzene

Descripción general

Descripción

Synthesis Analysis

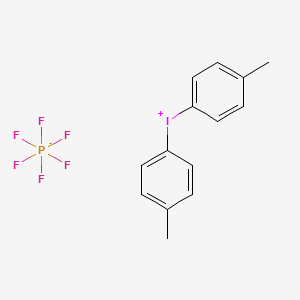

The synthesis of brominated aromatic compounds often involves electrophilic aromatic substitution reactions, as seen in the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination . These methods could potentially be adapted for the synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using various spectroscopic methods. For instance, the structure of 1,4-bis(bromomethyl)-2-fluorobenzene was confirmed by 1H NMR and GC/MS . Similarly, the structure of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques could be employed to analyze the molecular structure of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds. For example, the Diels-Alder reaction was used to synthesize 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene . Additionally, the bromination-dehydrobromination sequence was used to synthesize methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate . These reactions highlight the reactivity of brominated aromatics and could provide a basis for predicting the reactivity of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of substituents on the aromatic ring. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene were investigated through electrochemical measurements . The steric and electronic effects of substituents can significantly affect the properties of the compound, which would also be true for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. The compound's solubility, melting point, and reactivity could be inferred from studies on similar brominated aromatics.

Aplicaciones Científicas De Investigación

Bromination and Conversion into Sulfur-Functionalized Benzoquinones

1-Bromo-2-isopropyl-3,4-dimethoxybenzene and related compounds have been explored for their bromination potential. A study highlighted the efficient bromination of 1,4-dimethoxy-2,3-dimethylbenzene, yielding various bromination products. These products were further utilized in synthesizing new sulfur-containing quinone derivatives, showcasing the compound's usefulness in chemical synthesis (Aitken et al., 2016).

Synthesis of Heterocyclic Compounds

The compound plays a critical role in the synthesis of heterocyclic compounds. A study illustrated its use in a benzyne type reaction with specific naphthalenones to yield tetralone derivatives. These derivatives were important for the synthesis of compounds like oxynitidine and nitidine (Kametani et al., 1973).

Synthesis and Characterization of Fullerene Bisadducts

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is instrumental in fullerene chemistry. A research study focused on the reaction of fullerene with related o-quinodimethane species. This research isolated various isomers of fullerene bisadducts, contributing to the understanding of fullerene chemistry and its potential applications (Nakamura et al., 2000).

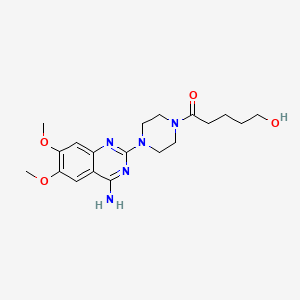

Development of Carbonic Anhydrase Inhibitors

Compounds derived from 1-bromo-2-isopropyl-3,4-dimethoxybenzene have been studied for their potential as carbonic anhydrase inhibitors. These inhibitors have shown effective potency, highlighting the compound's relevance in medicinal chemistry (Artunç et al., 2016).

Application in Organic Synthesis

The compound is a key player in organic synthesis, contributing to various reactions and transformations. This includes its role in the synthesis of deuterium-labeled phenethylamine derivatives, showcasing its versatility in the synthesis of labeled compounds for analytical and research purposes (Xu & Chen, 2006).

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution . This is a two-step mechanism :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge and the other forms a C-E bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The biochemical pathway involved is the electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring . The reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes a proton removal, yielding a substituted benzene ring .

Pharmacokinetics

The compound’s molecular weight is 217060 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is the formation of a substituted benzene ring . This occurs due to the electrophilic aromatic substitution reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. For instance, the compound should be kept in a dry, cool, and well-ventilated place . . These precautions can help maintain the compound’s stability and efficacy.

Propiedades

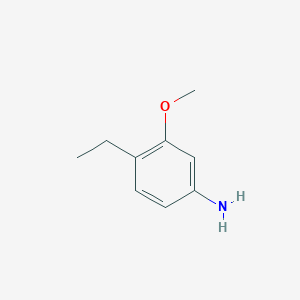

IUPAC Name |

1-bromo-3,4-dimethoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-7(2)10-8(12)5-6-9(13-3)11(10)14-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOHSCYWLIGWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558784 | |

| Record name | 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77256-01-0 | |

| Record name | 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

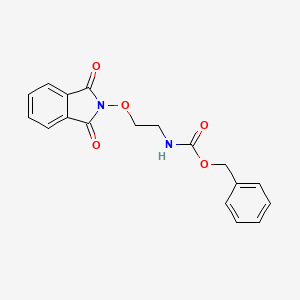

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

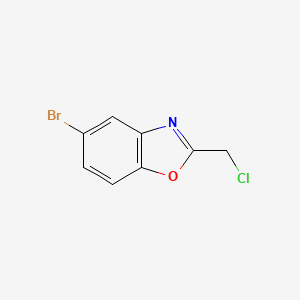

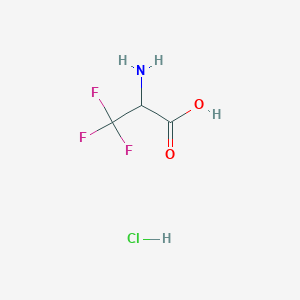

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.